N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide
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Overview
Description
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the carbazole core.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide include:
- 6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
- N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to its combination of a carbazole core with a furan ring and a carboxamide group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(16-6-3-9-21-16)18-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h3,6-10,19H,1-2,4-5H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWFXWOGDRZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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